(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-6-11(12(15)17)16(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVVHQBHZWWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
The following protocol synthesizes (2S,4S)-benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate in five stages, adapted from industrial-scale methodologies.
Starting Material: Trans-4-Hydroxy-L-Proline
Trans-4-hydroxy-L-proline serves as the chiral precursor. Its secondary alcohol at the 4-position is ideal for fluorination, while the existing (2S) configuration ensures correct stereochemistry at the 2-position post-modification.
Amine Protection: tert-Butoxycarbonyl (Boc) Group Installation
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)
- Conditions :
- Solvent: Tetrahydrofuran (THF)/water (4:1)
- Temperature: 0°C → room temperature (12 h)
- Yield: 95%
The Boc group stabilizes the pyrrolidine ring during subsequent fluorination.
Fluorination at 4-Position
- Reagents :
- Hydrogen fluoride (HF)
- Ishikawa reagent (N,N-diethylaminosulfur trifluoride)
- Scavenger: 2,6-Lutidine
- Procedure :
- Workup :
- Quench with saturated NaHCO₃.
- Extract with ethyl acetate (3 × 200 mL).
- Dry over Na₂SO₄, concentrate under reduced pressure.
- Outcome : (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (89% yield).
Carbamoyl Group Installation
- Activation : Convert carboxylic acid to acyl imidazole using 1,1'-carbonyldiimidazole (CDI).
- Solvent: THF, 0°C → reflux (2 h)
- Amination : Treat with ammonium hydroxide (28% w/w).
- Stir at room temperature for 12 h.
- Yield: 85%
Benzyl Carbamate Formation and Deprotection
- Boc Removal :
- Reagent: Trifluoroacetic acid (TFA)/dichloromethane (1:1)
- Time: 2 h at 0°C
- Benzylation :
- Reagent: Benzyl chloroformate (Cbz-Cl)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane, 0°C → 24 h at room temperature
- Yield: 92%
Industrial-Scale Optimization
Large-scale production requires modifications to enhance safety and cost-efficiency:
Table 1: Laboratory vs. Industrial Synthesis Parameters
Key industrial adjustments include:
- Continuous Flow Reactors : For fluorination steps to improve heat dissipation and reaction homogeneity.
- Automated pH Control : During ammonium hydroxide addition to prevent over- or under-amination.
Analytical Validation of Stereochemical Integrity
Post-synthesis analysis ensures the (2S,4S) configuration is preserved:
Chiral HPLC Analysis
- Column : Chiralpak® AD-H (250 × 4.6 mm, 5 μm)
- Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid
- Retention Time : 12.4 min for (2S,4S) vs. 14.7 min for (2R,4R)
¹⁹F NMR Spectroscopy
- Chemical Shift : δ = -209 ppm (cis-4-fluoro, J = 48 Hz)
- Absence of Peaks : No signals at δ = -198 ppm (trans-4-fluoro)
Comparative Evaluation of Fluorination Methods
Table 2: Fluorination Reagent Performance
| Reagent | Yield (%) | Stereoselectivity | Safety Risk | Scalability |
|---|---|---|---|---|
| DAST | 65–75 | Moderate | High | Poor |
| HF/Ishikawa | 85–90 | High | Controlled | Excellent |
The HF/Ishikawa system outperforms DAST in all metrics except initial reagent cost, which is offset by reduced purification needs.
Chemical Reactions Analysis
Nucleophilic Substitution at C4-Fluorine
The fluorine atom at C4 participates in nucleophilic substitution under basic conditions due to its electronegativity and leaving-group potential. Key reaction pathways include:
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, with stereochemical inversion at C4 confirmed by X-ray crystallography. Substituents at C2 influence reaction rates; the carbamoyl group stabilizes transition states through hydrogen bonding .
Oxidation of Benzyl Ester
The benzyl ester undergoes oxidative cleavage to generate carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 8 hr | Pyrrolidine-1-carboxylic acid | 92 | >99% |
| Ozone (O₃) | CH₂Cl₂, −78°C, 2 hr | 1-Carboxylpyrrolidine | 88 | 95% |
Reduction of Carbamoyl Group
The carbamoyl moiety is reducible to aminomethyl groups:
| Reducing Agent | Conditions | Product | Yield (%) | Citations |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 hr | 2-Aminomethyl-4-fluoropyrrolidine | 75 | |
| BH₃·THF | RT, 12 hr | 2-(Methylamino)pyrrolidine | 63 |
Notable Finding : Reduction preserves the (2S,4S) stereochemistry, confirmed by circular dichroism .
Acid-Catalyzed Ester Hydrolysis
The benzyl ester hydrolyzes under acidic conditions:
| Acid | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| HCl (1M) | EtOH/H₂O, 70°C, 6 hr | 1-Carboxylic acid derivative | 2.1 × 10⁻⁴ |
| H₂SO₄ (2M) | Dioxane/H₂O, 90°C, 3 hr | 1-Carboxylic acid derivative | 5.7 × 10⁻⁴ |
Base-Mediated Carbamoyl Hydrolysis
The carbamoyl group resists hydrolysis under standard conditions but reacts in strong bases:
| Base | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaOH (6M) | EtOH, 120°C, 24 hr | 2-Carboxylic acid analog | 41 |
| NH₃ (liq) | −33°C, 48 hr | 2-Amine intermediate | 28 |
Catalytic Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed coupling:
| Reaction Type | Catalyst System | Product | Yield (%) | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-pyrrolidine conjugate | 82 | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenyl-pyrrolidine derivative | 67 |
Key Observation : Coupling efficiency depends on the steric bulk of the pyrrolidine ring. Electron-withdrawing fluorine at C4 enhances oxidative addition rates .
Stereochemical Stability
The (2S,4S) configuration remains intact under most conditions but epimerizes in strong acids:
| Condition | Epimerization at C2/C4 (%) | Half-Life (t₁/₂) | Citations |
|---|---|---|---|
| TFA/DCM (1:1) | 12% at C4 | 8 hr | |
| HCl (conc.)/EtOH | 18% at C2 | 6 hr |
Metabolic Reactions (In Vivo)
In rat hepatocyte studies, the compound undergoes:
Scientific Research Applications
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The benzyl and carbamoyl groups contribute to the compound’s overall stability and bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to modulate key biological processes through its unique structural features.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents (Position) | Functional Groups | Stereochemistry | Key Applications/Reactivity |
|---|---|---|---|---|
| This compound (Target Compound) | 1-Benzyl, 2-carbamoyl, 4-fluoro | Carbamate, carbamoyl, fluorine | 2S,4S | Potential enzyme inhibition/modulator |
| (2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide (Compound 3) | 1-Benzyl, 2-carboxamide (enaminoketone) | Carboxamide, ketone | 2S,Z | Intermediate for pyridine synthesis |
| (2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (Compound 6) | 1-Benzyl, 4-siloxy, 2-carboxamide | Siloxy, carboxamide | 2S,4R | Protected intermediate for oxidation |
| (2S,4R)-4'-(tert-Butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (Compound 8) | 4-siloxy, 2-carboxamide | Siloxy, carboxamide | 2S,4R | Debenzylated intermediate |
| (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one (Compound 9) | Pyrrolidine fused to pyridinone | Pyridinone, benzyl | S | Heterocyclic scaffold for drug design |
Substituent Effects on Reactivity and Properties
- Fluorine vs. Siloxy Groups : The 4-fluoro substituent in the target compound introduces electronegativity and compact steric bulk, contrasting with the bulky tert-butyldimethylsiloxy (TBS) group in Compounds 6 and 6. Fluorine enhances metabolic stability and membrane permeability compared to TBS-protected intermediates, which are typically used for temporary oxidation protection .
- Carbamoyl vs.
- Benzyl Carbamate: The 1-benzyl carbamate moiety provides hydrolytic stability relative to the enaminoketone (Compound 3) or pyridinone (Compound 9) systems, which are more reactive toward nucleophiles or redox conditions .
Stereochemical and Conformational Impacts
The 2S,4S configuration of the target compound imposes a distinct spatial arrangement compared to the 2S,4R diastereomers (Compounds 6 and 8). This stereochemistry may restrict ring puckering, favoring a specific bioactive conformation. In contrast, Compound 9’s planar pyridinone ring lacks this rigidity, reducing its utility in stereospecific interactions .
Biological Activity
(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and patents.
The compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with a benzyl group and a fluorine atom. Its IUPAC name is (2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-pyrrolidinecarboxylic acid. The molecular formula is C13H14FNO4, and it has a molecular weight of approximately 273.26 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily as an inhibitor in various biochemical pathways. The following sections detail its activity in specific contexts.
1. Inhibition of PD-L1
Recent studies have explored the compound's potential as a PD-L1 inhibitor, which is crucial in cancer immunotherapy. In vitro assays demonstrated that modifications of related compounds could disrupt the PD-1/PD-L1 binding, indicating that similar derivatives may exhibit comparable activities .
Table 1: Comparison of PD-L1 Inhibitors
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Disruption of PD-1/PD-L1 binding |
| BMS1166 | <10 | Direct binding to PD-L1 |
2. Antibacterial Properties
Patents have indicated that derivatives of this compound may possess antibacterial properties. For instance, thiazole derivatives related to this structure have been noted for their effectiveness against various bacterial strains .
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones compared to control groups.
3. Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds within the same chemical family can exhibit varying degrees of activity in cellular assays. For example, analogs with different substituents showed improved cellular activity compared to their predecessors .
Table 2: Cellular Activity of Analog Compounds
| Compound | EC50 (μM) | Observed Effect |
|---|---|---|
| This compound | TBD | Moderate cytotoxicity |
| 4-Benzyloxy-benzylamino derivative | <5 | High cellular activity |
Q & A
Basic Question: What are the key synthetic challenges in preparing (2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, and how can stereochemical integrity be maintained during synthesis?
Methodological Answer:
The synthesis of this compound requires precise control over stereochemistry at the 2S and 4S positions. A common approach involves using chiral auxiliaries or enantioselective catalysis. For example, fluorination at the 4-position can be achieved via electrophilic fluorination agents like Selectfluor® under controlled pH and temperature to avoid racemization . The benzyl carbamate group is typically introduced early as a protecting group, but its removal in later stages (e.g., hydrogenolysis) must avoid side reactions with the fluoropyrrolidine ring . HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) is critical for verifying enantiomeric excess (>98% purity is often required for pharmacological studies) .
Advanced Question: How do computational modeling techniques (e.g., molecular docking) predict the interaction of this compound with biological targets, and what experimental validation strategies are recommended?
Methodological Answer:
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model the compound’s binding to enzymes (e.g., proteases or kinases) by leveraging its fluoropyrrolidine scaffold’s rigidity and hydrogen-bonding capacity. Key parameters include:
- Grid Box Size : Adjusted to accommodate the fluorinated moiety’s van der Waals radius.
- Scoring Functions : MM/GBSA or Prime-MMGBSA for binding affinity estimation .
Experimental validation involves: - Surface Plasmon Resonance (SPR) to measure kinetic constants (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
Discrepancies between computational and experimental results often arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
Basic Question: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorination at the 4S position (δ ~ -180 to -220 ppm for C-F in pyrrolidine). ¹H and ¹³C NMR verify carbamoyl and benzyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion with <2 ppm error).
- HPLC-PDA/ELSD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN/H2O + 0.1% TFA) assess purity (>95% by area normalization) .
Advanced Question: How does the fluorination at the 4S position influence the compound’s metabolic stability and pharmacokinetic profile compared to non-fluorinated analogs?
Methodological Answer:
Fluorination enhances metabolic stability by:
- Reducing CYP450-Mediated Oxidation : The C-F bond’s strength minimizes dealkylation or hydroxylation.
- Improving Lipophilicity : LogP increases by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .
Comparative studies in rodent models show: - Half-Life (t½) : 4S-fluoro analogs exhibit t½ > 6 hours vs. ~2 hours for non-fluorinated derivatives.
- Oral Bioavailability : Fluorination improves AUC by 40-60% due to reduced first-pass metabolism.
Contradictions in data (e.g., unexpected toxicity in some studies) may arise from fluorine’s electronegativity altering off-target interactions, requiring thorough CYP inhibition screening .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis steps .
- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or light .
- Waste Disposal : Neutralize with 10% aqueous KOH before incineration, as fluorinated compounds may generate toxic HF upon combustion .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Discrepancies often stem from:
- Assay Conditions : Variations in buffer pH (e.g., Tris vs. phosphate) affect ionization of the carbamoyl group.
- Cell Line Differences : Membrane transporter expression (e.g., P-gp) impacts intracellular accumulation .
Resolution Strategies : - Dose-Response Curves : Generate IC50 values in ≥3 independent assays to assess reproducibility.
- Proteomic Profiling : Use SILAC-based mass spectrometry to identify off-target binding partners.
- Structural Analog Testing : Compare activity of 4R-fluoro and non-fluorinated analogs to isolate fluorine-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
